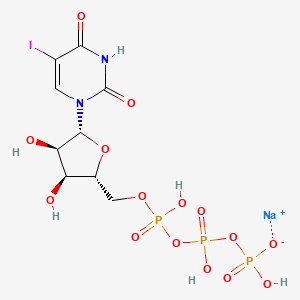
5I-UTP sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-uridine-5’-triphosphate, sodium salt is a modified nucleotide analog of uridine triphosphate. It is characterized by the presence of an iodine atom at the 5-position of the uracil ring. This compound is commonly used in various biochemical and molecular biology applications due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-uridine-5’-triphosphate, sodium salt typically involves the iodination of uridine triphosphate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 5-position of the uracil ring. The process involves the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The reaction is monitored by high-performance liquid chromatography to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of 5-Iodo-uridine-5’-triphosphate, sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent quality and yield. The final product is purified using techniques such as ion-exchange chromatography and lyophilization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-uridine-5’-triphosphate, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite can be used, while reducing agents include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield 5-thio-uridine derivatives, while reactions with amines can produce 5-amino-uridine derivatives .
Aplicaciones Científicas De Investigación
5-Iodo-uridine-5’-triphosphate, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various modified nucleotides and nucleosides.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits .
Mecanismo De Acción
The mechanism of action of 5-Iodo-uridine-5’-triphosphate, sodium salt involves its incorporation into nucleic acids during transcription and replication. The presence of the iodine atom at the 5-position of the uracil ring can disrupt normal base pairing and interfere with the function of nucleic acid polymerases. This can lead to the inhibition of nucleic acid synthesis and the induction of mutations, making it a valuable tool in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Uridine triphosphate (UTP): The unmodified form of the nucleotide, lacking the iodine atom.
5-Bromo-uridine-5’-triphosphate: A similar compound with a bromine atom at the 5-position.
5-Fluoro-uridine-5’-triphosphate: Another analog with a fluorine atom at the 5-position
Uniqueness
The uniqueness of 5-Iodo-uridine-5’-triphosphate, sodium salt lies in its specific reactivity and the effects of the iodine atom on its biochemical properties. The iodine atom can enhance the compound’s ability to interfere with nucleic acid synthesis and provide unique labeling and detection capabilities in various assays .
Propiedades
Fórmula molecular |
C9H13IN2NaO15P3 |
|---|---|
Peso molecular |
632.02 g/mol |
Nombre IUPAC |
sodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14IN2O15P3.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 |
Clave InChI |
ZHMUEMNXKYXTFM-HCXTZZCQSA-M |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)I.[Na+] |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)I.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


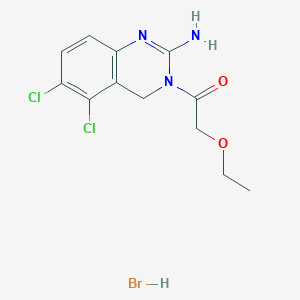
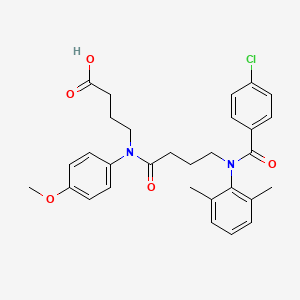
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
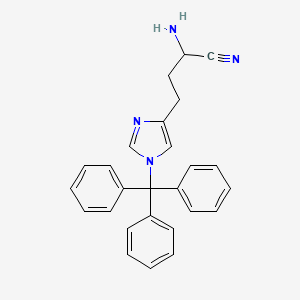
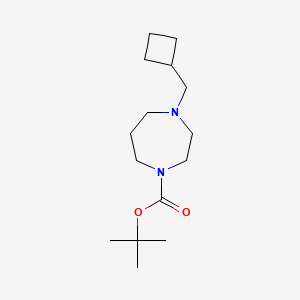

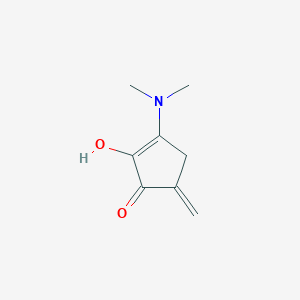
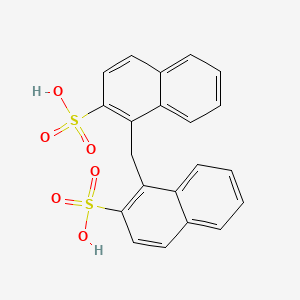
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
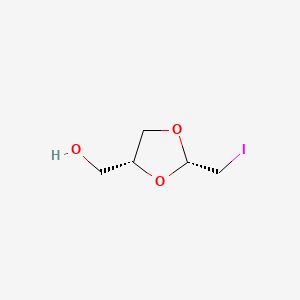
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
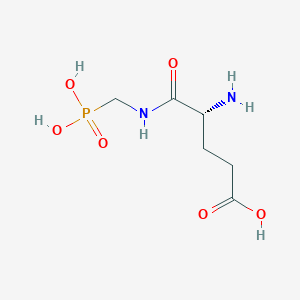
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)
